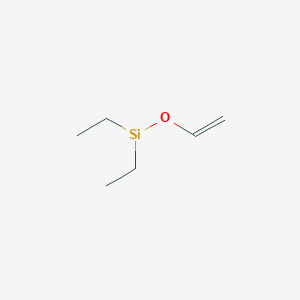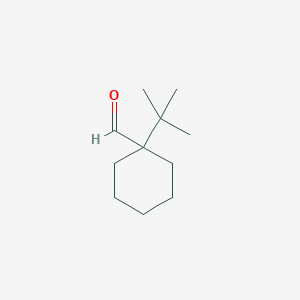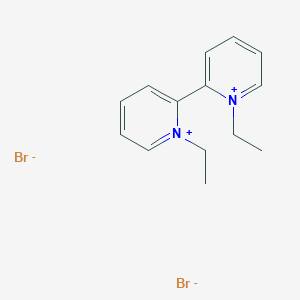
Sodium yttrium fluoride (1/1/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium yttrium fluoride (1/1/4), also known as NaYF₄, is a compound composed of sodium, yttrium, and fluoride ions. It is renowned for its unique optical properties, particularly its ability to upconvert infrared light into visible light. This property makes it a valuable material in various scientific and industrial applications, including bioimaging, photonics, and laser technologies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium yttrium fluoride can be synthesized through various methods, including hydrothermal synthesis, co-precipitation, and solvothermal methods. One common approach involves the hydrothermal treatment of yttrium nitrate and sodium fluoride in the presence of a surfactant, such as oleic acid, at elevated temperatures and pressures . This method allows for the controlled growth of NaYF₄ nanocrystals with specific morphologies and sizes.
Industrial Production Methods: In industrial settings, sodium yttrium fluoride is often produced using high-temperature solid-state reactions. This involves mixing yttrium oxide, sodium carbonate, and ammonium fluoride, followed by calcination at temperatures above 500°C. The resulting product is then purified and processed to obtain high-purity NaYF₄ .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium yttrium fluoride undergoes various chemical reactions, including:
Oxidation and Reduction: NaYF₄ can participate in redox reactions, particularly when doped with lanthanide ions such as ytterbium and erbium.
Substitution: The fluoride ions in NaYF₄ can be substituted with other halides or anions, altering its optical and chemical properties.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically carried out using reducing agents such as sodium borohydride or hydrazine.
Substitution: Achieved by reacting NaYF₄ with halide salts or other anionic compounds under controlled conditions.
Major Products: The major products formed from these reactions include doped NaYF₄ compounds with enhanced optical properties, such as increased upconversion efficiency and altered emission spectra .
Applications De Recherche Scientifique
Sodium yttrium fluoride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which sodium yttrium fluoride exerts its effects is primarily through its upconversion luminescence. When doped with lanthanide ions, such as ytterbium and erbium, NaYF₄ absorbs low-energy infrared photons and emits higher-energy visible photons. This process involves multiple energy transfer steps between the dopant ions and the host lattice, resulting in the emission of visible light . The molecular targets and pathways involved include the excitation of lanthanide ions and the subsequent energy transfer processes within the crystal lattice .
Comparaison Avec Des Composés Similaires
Yttrium Fluoride (YF₃): Similar in composition but lacks the sodium component, resulting in different optical properties.
Yttrium Oxide (Y₂O₃): Another yttrium-based compound with distinct chemical and physical properties, used in different applications such as phosphors and ceramics.
Lanthanide-Doped NaYF₄: Variants of NaYF₄ doped with different lanthanide ions, each exhibiting unique luminescent properties.
Uniqueness: Sodium yttrium fluoride is unique due to its exceptional upconversion efficiency and the ability to be doped with various lanthanide ions, allowing for tunable optical properties. This makes it a versatile material for a wide range of applications in scientific research and industry .
Propriétés
Numéro CAS |
65453-57-8 |
|---|---|
Formule moléculaire |
F4NaY |
Poids moléculaire |
187.88922 g/mol |
Nom IUPAC |
sodium;yttrium(3+);tetrafluoride |
InChI |
InChI=1S/4FH.Na.Y/h4*1H;;/q;;;;+1;+3/p-4 |
Clé InChI |
HQHVZNOWXQGXIX-UHFFFAOYSA-J |
SMILES canonique |
[F-].[F-].[F-].[F-].[Na+].[Y+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


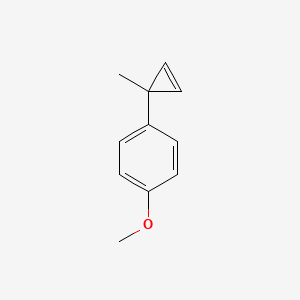


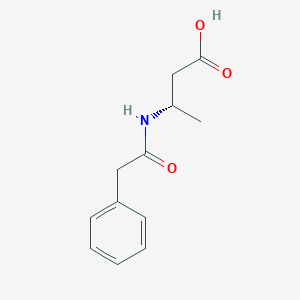


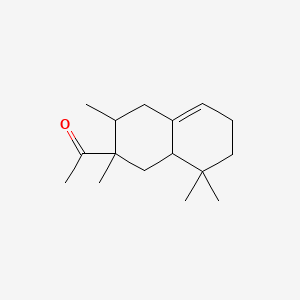
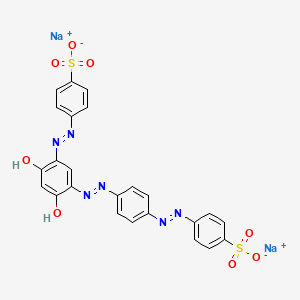
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
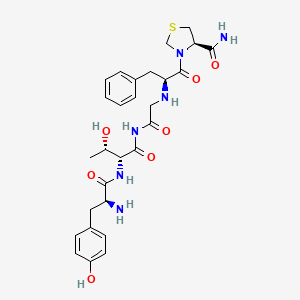
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)
